molecular formula C15H19NO2 B8466200 3-(3-Hydroxyprop-1-ynyl)-1-(phenylmethyl)-3-piperidinol CAS No. 202389-66-0

3-(3-Hydroxyprop-1-ynyl)-1-(phenylmethyl)-3-piperidinol

Cat. No.: B8466200
CAS No.: 202389-66-0
M. Wt: 245.32 g/mol
InChI Key: UZVUKMBOJRWXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyprop-1-ynyl)-1-(phenylmethyl)-3-piperidinol is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

202389-66-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-benzyl-3-(3-hydroxyprop-1-ynyl)piperidin-3-ol

InChI

InChI=1S/C15H19NO2/c17-11-5-9-15(18)8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,17-18H,4,8,10-13H2

InChI Key

UZVUKMBOJRWXAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C#CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

O-Trimethylsilylpropargyl alcohol (15.4 ml, 100 mmol) was added slowly at 0 to 5° C. to a cooled (0° C.) solution of ethylmagnesium bromide (1 M in tetrahydrofuran, 100 ml, 100 mmmol) in tetrahydrofuran. The reaction mixture was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature over 30 minutes (exotherm and gas evolution observed), before recooling to 0° C. To this was added a solution of 1-benzyl-3-piperidone (15.16 g, 80.1 mmol) in tetrahydrofuran (30 ml), keeping the temperature below 5° C. The reaction mixture was stirred at room temperature overnight, quenched by addition of water/saturated aqueous ammonium chloride (50 ml/50 ml) and extracted with ethyl acatate (2×100 ml). The organic phases were washed with brine (100 ml), combined, dried (MgSO4) and evaporated to an amber oil (25.55 g). This oil was dissolved in tetrahydrofuran (50 ml), the solution cooled to 0° C. and treated with a solution of tetrabutylammonium fluoride (1.1 M in tetrahydrofuran, 100 ml, 110 mmol). After stirring at room temperature for 20 minutes the solution was concentrated in vacuo, diluted with water (250 ml) and extracted with ethyl acatate (2×100 ml). The extracts were washed with brine (100 ml), combined, dried (MgSO4) and evaporated to give the title product as an oil (18.65 g, 95%); m/z (ES+) 246 ([M+H]+).
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.16 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
95%

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